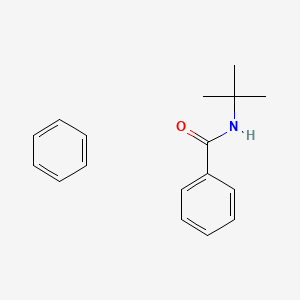
benzene;N-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;N-tert-butylbenzamide is an organic compound that belongs to the class of benzamides. It consists of a benzene ring substituted with a tert-butyl group and an amide functional group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene;N-tert-butylbenzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of paranitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide, which is then reduced to N-tert-butyl-4-aminobenzamide through catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature reactions and mixed solvents such as toluene and water. The condensation reaction is carried out at low temperatures initially and then gradually increased to higher temperatures for reflux .
Chemical Reactions Analysis
Types of Reactions
Benzene;N-tert-butylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various electrophiles such as halogens and nitrating agents.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene;N-tert-butylbenzamide has wide applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Components of drug molecules for treating diseases such as benign prostatic hyperplasia and HIV.
Materials Science: Utilized in the development of polymers and other advanced materials.
Biological Studies: Investigated for its antioxidant and antibacterial activities.
Mechanism of Action
The mechanism of action of benzene;N-tert-butylbenzamide involves its participation in organic reactions such as amidation and esterification. It acts by forming intermediates that facilitate the formation of more complex molecular structures . The molecular targets and pathways involved include interactions with enzymes and proteins that catalyze these reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar structure but lacks the amide functional group.
N-tert-Butyl-4-aminobenzamide: A derivative with an amino group instead of a benzene ring.
Uniqueness
Benzene;N-tert-butylbenzamide is unique due to its combination of a benzene ring, tert-butyl group, and amide functional group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds.
Properties
CAS No. |
90252-29-2 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
benzene;N-tert-butylbenzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-11(2,3)12-10(13)9-7-5-4-6-8-9;1-2-4-6-5-3-1/h4-8H,1-3H3,(H,12,13);1-6H |
InChI Key |
WYHFNMRCTGDWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















